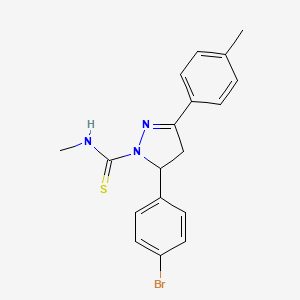

5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide

Description

5-(4-Bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a pyrazoline derivative characterized by a dihydropyrazole core substituted with a 4-bromophenyl group at position 5, a p-tolyl (4-methylphenyl) group at position 3, and a methyl-substituted carbothioamide moiety at position 1. The compound’s structure confers unique electronic and steric properties due to the electron-withdrawing bromine atom and electron-donating methyl group on the aryl rings. Pyrazolines are widely studied for their biological activities, including anticancer, antimicrobial, and anti-inflammatory effects, making this compound a candidate for pharmacological exploration .

Properties

IUPAC Name |

3-(4-bromophenyl)-N-methyl-5-(4-methylphenyl)-3,4-dihydropyrazole-2-carbothioamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H18BrN3S/c1-12-3-5-13(6-4-12)16-11-17(22(21-16)18(23)20-2)14-7-9-15(19)10-8-14/h3-10,17H,11H2,1-2H3,(H,20,23) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFBBKUKXNCERIF-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)C(=S)NC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H18BrN3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201126433 | |

| Record name | 5-(4-Bromophenyl)-4,5-dihydro-N-methyl-3-(4-methylphenyl)-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

388.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

370843-67-7 | |

| Record name | 5-(4-Bromophenyl)-4,5-dihydro-N-methyl-3-(4-methylphenyl)-1H-pyrazole-1-carbothioamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=370843-67-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-(4-Bromophenyl)-4,5-dihydro-N-methyl-3-(4-methylphenyl)-1H-pyrazole-1-carbothioamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201126433 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

The synthesis of 5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide typically involves the reaction of hydrazine derivatives with appropriate aldehydes or ketones, followed by cyclization and subsequent functional group modifications . The reaction conditions often include the use of solvents such as ethanol or methanol, and catalysts like acetic acid or sulfuric acid. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

This compound can undergo various chemical reactions, including:

Oxidation: The bromophenyl and tolyl groups can be oxidized under strong oxidizing conditions, leading to the formation of corresponding carboxylic acids.

Reduction: The carbothioamide group can be reduced to a thiol or amine under reducing conditions using reagents like lithium aluminum hydride (LiAlH4).

Common reagents used in these reactions include oxidizing agents like potassium permanganate (KMnO4), reducing agents like LiAlH4, and nucleophiles like amines or thiols. Major products formed from these reactions depend on the specific reaction conditions and reagents used.

Scientific Research Applications

Pharmacological Applications

Anticancer Activity

Research indicates that pyrazole derivatives exhibit promising anticancer properties. The compound has been studied for its ability to inhibit cancer cell proliferation. For instance, a study demonstrated that similar pyrazole compounds can induce apoptosis in various cancer cell lines, suggesting a potential mechanism for tumor suppression .

Anti-inflammatory Properties

5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide has shown anti-inflammatory effects in preclinical models. Its mechanism involves the inhibition of pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), which are critical in the inflammatory response . This positions the compound as a candidate for developing new anti-inflammatory medications.

Antimicrobial Activity

The compound has also been evaluated for its antimicrobial properties. Studies have reported that pyrazole derivatives can exhibit activity against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. This suggests potential applications in treating infections resistant to conventional antibiotics .

Agrochemical Applications

Pesticide Development

Due to the structural characteristics of 5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide, it has been investigated as a lead compound for developing new pesticides. Its efficacy against specific pests has been documented, showing promise in agricultural applications where pest resistance is a growing concern .

Materials Science Applications

Polymer Chemistry

The compound's reactivity allows it to be used as a building block in polymer synthesis. Research has explored its incorporation into polymer matrices to enhance thermal and mechanical properties. This application is particularly relevant in developing advanced materials for industrial use .

Case Studies and Research Findings

Mechanism of Action

The mechanism of action of 5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide involves its interaction with specific molecular targets. For instance, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, leading to its antileishmanial effects . The compound binds to the active site of the enzyme, disrupting its normal function and ultimately leading to the death of the parasite. Similar mechanisms may be involved in its antimalarial activity, where it targets enzymes critical for the survival of the Plasmodium parasite .

Comparison with Similar Compounds

Key Observations :

- Substituent Effects on Yield : The target compound’s synthesis yield (75%) is comparable to analogues with heterocyclic substituents (e.g., furan-2-yl in ), suggesting efficient cyclocondensation reactions.

- Melting Points : The presence of a methyl group (p-tolyl) in the target compound reduces its melting point (118–120°C) compared to the phenyl-substituted analogue (204–206°C), likely due to decreased crystallinity from steric hindrance .

- Spectral Signatures : The C=S stretch (1373 cm⁻¹) in the target compound aligns with other carbothioamide derivatives, while the absence of NH₂ bands (vs. 3425 cm⁻¹ in ) confirms N-methyl substitution .

Table 2: Anticancer Activity of Pyrazoline Derivatives

Key Observations :

- Anticancer Potency: The trimethoxythiophenyl-substituted analogue (¹b) shows nanomolar activity against HepG-2 cells, attributed to electron-rich aryl groups enhancing DNA intercalation . The target compound’s bromophenyl group may similarly improve DNA affinity, but its methyl group could reduce solubility and bioavailability.

- Antimicrobial Utility : The furan-2-yl analogue exhibits broad-spectrum antimicrobial activity, suggesting that heterocyclic substituents at position 5 enhance interactions with microbial enzymes .

Crystallographic and Electronic Comparisons

- Hydrogen Bonding : The 4-bromophenyl group in the target compound may participate in halogen bonding (C–Br···S interactions), as seen in analogues with bromine and sulfur atoms .

Biological Activity

5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their diverse pharmacological activities, including antileishmanial and antimalarial properties. This article provides an in-depth analysis of the biological activity of this compound, supported by various research findings and data.

Chemical Structure

The chemical structure of 5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide can be represented as follows:

The biological activity of this compound is primarily attributed to its ability to interact with specific molecular targets. Notably, it has been shown to inhibit the activity of certain enzymes in the Leishmania parasite, contributing to its antileishmanial effects. The inhibition of these enzymes disrupts the metabolic processes of the parasite, leading to its death.

Antileishmanial Activity

Research indicates that 5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide exhibits significant antileishmanial properties. In vitro studies have demonstrated that this compound effectively inhibits Leishmania spp., with IC50 values indicating potent activity against various strains .

Antimalarial Activity

Similar to its effects on Leishmania, this pyrazole derivative has shown promise in combating malaria. The compound's mechanism involves interference with the metabolic pathways of Plasmodium species, which are responsible for malaria.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial properties. Studies reveal that it exhibits notable activity against a range of bacterial strains including Staphylococcus aureus and Escherichia coli. The minimum inhibitory concentration (MIC) values for these bacteria suggest that it could serve as a potential lead in developing new antimicrobial agents .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activities of this compound:

- Antileishmanial Study : A study published in PubMed Central highlighted that 5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide showed significant inhibition of Leishmania growth in culture, with effective concentrations reported .

- Antimicrobial Evaluation : In another study focusing on antimicrobial activity, derivatives of pyrazoles were tested against various pathogens. The results indicated that this specific compound had one of the lowest MIC values among tested derivatives, underscoring its potential as an antimicrobial agent .

- Mechanistic Insights : Research exploring the mechanism of action revealed that the compound acts by inhibiting key enzymes involved in the metabolic processes of target pathogens, thereby leading to their death or growth inhibition .

Data Table: Biological Activity Overview

Q & A

Q. What are the common synthetic routes for preparing 5-(4-bromophenyl)-N-methyl-3-(p-tolyl)-4,5-dihydro-1H-pyrazole-1-carbothioamide?

Methodological Answer: The synthesis typically involves a multi-step process:

Cyclocondensation: Reacting chalcone derivatives (e.g., substituted aryl ketones) with hydrazine hydrate or methylhydrazine under reflux in ethanol to form the pyrazoline ring.

Thiocarbamoylation: Introducing the carbothioamide group via reaction with ammonium thiocyanate or methyl isothiocyanate in anhydrous ethanol under reflux .

Purification: Recrystallization from DMF or ethanol yields pure crystals.

Key Considerations:

- Control reaction temperature to avoid side products (e.g., over-oxidation).

- Monitor reaction progress using TLC or HPLC .

Q. How is the structure of this compound validated post-synthesis?

Methodological Answer: Structural confirmation employs:

- Single-crystal X-ray diffraction (SC-XRD): Determines bond lengths, dihedral angles, and supramolecular interactions (e.g., hydrogen bonding). For example, the pyrazolyl ring adopts an envelope conformation with dihedral angles between aryl substituents (e.g., 13.51° for p-tolyl vs. 80.21° for bromophenyl) .

- Spectroscopic Techniques:

- FT-IR: Identifies N–H (~3200 cm⁻¹), C=S (~1250 cm⁻¹), and C–Br (~600 cm⁻¹) stretches .

- NMR: ¹H NMR shows characteristic peaks for methyl groups (~δ 2.3 ppm) and pyrazoline protons (~δ 3.1–5.0 ppm) .

Q. What preliminary biological assays are used to evaluate this compound?

Methodological Answer: Initial screening includes:

- In vitro enzyme inhibition assays: Test against targets like carbonic anhydrase or cyclooxygenase using spectrophotometric methods (e.g., inhibition of 4-nitrophenyl acetate hydrolysis).

- Antimicrobial testing: Agar diffusion or microdilution assays against bacterial/fungal strains (e.g., S. aureus, E. coli) .

Data Interpretation: - Compare IC₅₀/MIC values with controls (e.g., standard drugs) to assess potency.

Advanced Research Questions

Q. How can computational methods optimize the design of derivatives with enhanced activity?

Methodological Answer:

- Molecular Docking: Use software (e.g., AutoDock Vina) to predict binding affinities to target proteins (e.g., COX-2). Substituents like bromophenyl enhance hydrophobic interactions, while carbothioamide forms hydrogen bonds .

- DFT Calculations: Analyze electronic properties (e.g., HOMO-LUMO gaps) to correlate reactivity with biological activity. For example, lower HOMO-LUMO gaps in fluorophenyl derivatives increase electrophilicity and potency .

Validation: Cross-check computational results with experimental IC₅₀ values .

Q. How do crystallographic studies resolve contradictions in conformational stability?

Methodological Answer: SC-XRD reveals:

- Intramolecular interactions: N–H⋯N and C–H⋯F bonds stabilize the envelope conformation of the pyrazolyl ring .

- Supramolecular packing: Chains along the c-axis via N–H⋯S hydrogen bonds and interdigitation via C–H⋯π interactions .

Table 1: Key Crystallographic Parameters

| Parameter | Value () | Value () |

|---|---|---|

| Space group | P2₁/c | P2₁/c |

| Dihedral angle (p-tolyl) | 13.51° | 12.8° |

| Hydrogen bond (N–H⋯S) | 2.89 Å | 2.95 Å |

Q. How can researchers address discrepancies in biological activity across analogs?

Methodological Answer:

- Structure-Activity Relationship (SAR): Systematically vary substituents (e.g., replace bromine with fluorine) and compare bioactivity. For example, fluorophenyl analogs show higher COX-2 inhibition due to stronger electronegativity .

- Data Normalization: Account for variables like solubility (e.g., logP calculations) or assay conditions (e.g., pH, solvent) .

Case Study: A bromophenyl derivative may exhibit lower antimicrobial activity than a nitrophenyl analog due to reduced membrane permeability .

Q. What strategies improve synthetic yield and purity for scale-up?

Methodological Answer:

- Solvent Optimization: Use anhydrous ethanol for cyclocondensation to minimize hydrolysis byproducts.

- Catalysis: Introduce Lewis acids (e.g., ZnCl₂) to accelerate thiocarbamoylation .

- Crystallization Control: Slow evaporation from DMF yields larger, purer crystals suitable for SC-XRD .

Q. How do vibrational spectroscopy and NBO analysis explain reactivity?

Methodological Answer:

- FT-IR/Raman: Assign vibrational modes (e.g., C=S stretch at 1250 cm⁻¹) to confirm thioamide tautomerism .

- Natural Bond Orbital (NBO) Analysis: Quantify hyperconjugative interactions (e.g., LP(S) → σ*(N–H)) stabilizing the thione form over thiol .

Table 2: Key FT-IR Bands

| Bond/Vibration | Wavenumber (cm⁻¹) |

|---|---|

| N–H stretch | 3200–3300 |

| C=S stretch | 1240–1260 |

| C–Br stretch | 550–600 |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.